molecular formula C18H17N3O2S B2681365 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide CAS No. 864858-29-7

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide

Cat. No. B2681365
CAS RN: 864858-29-7
M. Wt: 339.41
InChI Key: JEILIZVYZFPPBM-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide, also known as TH287, is a small molecule inhibitor that has shown potential in the treatment of cancer. TH287 is a potent inhibitor of the DNA repair enzyme MTH1, which is critical for the survival of cancer cells.

Scientific Research Applications

Synthesis of Polysubstituted Pyridines

Research has demonstrated the utility of α,α-dioxoketene dithioacetals as starting materials for synthesizing polysubstituted pyridines, leading to the formation of complex bicyclic and tricyclic systems. These synthetic pathways are foundational in the development of thieno[2,3-b]pyridine derivatives, showcasing the chemical versatility and potential for creating therapeutically relevant compounds (Abu-Shanab et al., 1994).

Chemistry of Thienopyridines

The direct introduction of C-substituents gamma to the heteronitrogen atom in the thieno[2,3-b]pyridine system exemplifies the intricate chemistry involved in modifying this core structure. Such modifications enable the exploration of new chemical entities with potential biological activities, contributing to the diversity of compounds available for pharmacological screening (Klemm et al., 1984).

Reactions of Pyrano[2,3-c]pyrazole Derivatives

The reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and related compounds with arylidenemalononitriles and acetylenic esters demonstrate the capacity to generate a variety of heterocyclic compounds. These reactions highlight the synthetic utility of thieno and pyrazole derivatives in constructing complex molecules with potential therapeutic applications (Youssef, 2009).

Coordination Complexes Formation

The interaction between tautomeric amidines and 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes, showcases the applicability of these chemical structures in materials science. Such complexes could have implications for the development of novel materials with unique electronic or catalytic properties (Klimova et al., 2013).

Antitumor Evaluations

Explorations into the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, together with their subsequent anti-tumor evaluations, underscore the potential of these compounds in medicinal chemistry. Identifying compounds with significant inhibitory effects on tumor cell lines can lead to the development of new anticancer agents (Mohareb et al., 2014).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-4-3-5-13(8-11)17(23)20-18-15(9-19)14-6-7-21(12(2)22)10-16(14)24-18/h3-5,8H,6-7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEILIZVYZFPPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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